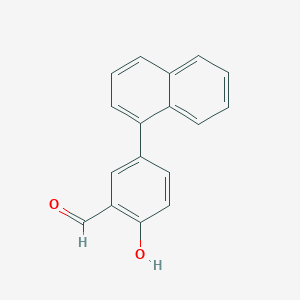
2-Formyl-4-(naphthalen-1-yl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is an organic compound that is used in a variety of applications. It is a colorless to pale yellow liquid with a faint odor and a melting point of -20°C. It is an important chemical building block and is used in a variety of fields such as pharmaceuticals, agrochemicals, and cosmetics. It has also been used in the synthesis of a variety of compounds, including dyes and pigments.
Aplicaciones Científicas De Investigación
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in DNA-based assays, as a fluorescent dye in immunoassays, and as a substrate in enzyme assays. It has also been used in the synthesis of a variety of compounds, including dyes and pigments. In addition, it has been used in the synthesis of pharmaceuticals, agrochemicals, and cosmetics.
Mecanismo De Acción
2-Formyl-4-(naphthalen-1-yl)phenol, 95% acts as a catalyst in a variety of chemical reactions. It is believed to act as a Lewis acid, which is capable of accepting a pair of electrons from a Lewis base. The Lewis acid then forms a covalent bond with the Lewis base, resulting in a new product. The reaction is reversible, allowing for the synthesis of a variety of compounds.
Biochemical and Physiological Effects
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is believed to have a variety of biochemical and physiological effects. It is believed to act as an antioxidant, which can help to reduce oxidative damage caused by free radicals. It has also been shown to have anti-inflammatory and anti-microbial properties. In addition, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Formyl-4-(naphthalen-1-yl)phenol, 95% in lab experiments has a number of advantages. It is a relatively inexpensive chemical, and it is relatively easy to obtain. In addition, it is a relatively non-toxic compound, making it safe to use in laboratory settings. However, it can be difficult to store, as it is a volatile compound.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Formyl-4-(naphthalen-1-yl)phenol, 95%. It has been suggested that it could be used in the synthesis of new drugs and agrochemicals. In addition, it could be used to create new materials with unique properties, such as high thermal and chemical stability. Finally, it could be used in the development of new analytical techniques, such as high-performance liquid chromatography.
Métodos De Síntesis
2-Formyl-4-(naphthalen-1-yl)phenol, 95% is synthesized through a process known as the Knoevenagel condensation. This reaction involves the condensation of an aldehyde and a ketone, in the presence of an acid catalyst. The reaction is typically carried out using a solvent such as acetic acid or ethanol. The reaction produces 2-Formyl-4-(naphthalen-1-yl)phenol, 95% as a product.
Propiedades
IUPAC Name |
2-hydroxy-5-naphthalen-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-11-14-10-13(8-9-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWZHUSEZAAEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

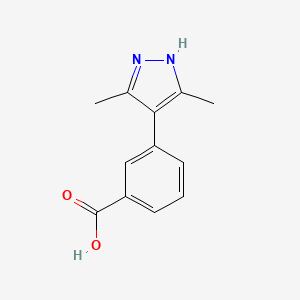
![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6343935.png)
![2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343938.png)
amine hydrochloride](/img/structure/B6343943.png)
![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)
![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)
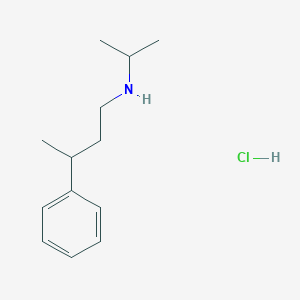
amine hydrochloride](/img/structure/B6343968.png)
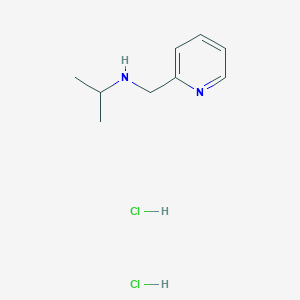
amine hydrochloride](/img/structure/B6343971.png)
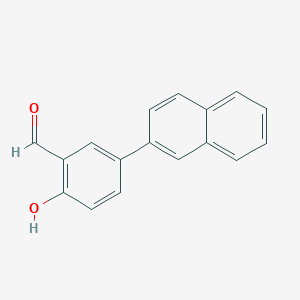
![3-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B6343984.png)
amine hydrochloride](/img/structure/B6343990.png)
![N,N-Dimethyl-4-[(propylamino)methyl]aniline dihydrochloride](/img/structure/B6344005.png)